N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N'-(3-isopropoxypropyl)ethanediamide
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Overview
Description
N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N’-(3-isopropoxypropyl)ethanediamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N’-(3-isopropoxypropyl)ethanediamide typically involves multiple steps, starting with the formation of the thieno[3,4-c]pyrazole core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N’-(3-isopropoxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents.
Scientific Research Applications
N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N’-(3-isopropoxypropyl)ethanediamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or tool for studying specific biological processes.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses, such as in the treatment of certain diseases.
Industry: Its unique structure and reactivity could make it useful in the development of new materials or industrial processes.
Mechanism of Action
The mechanism by which N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N’-(3-isopropoxypropyl)ethanediamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-N’-(3-isopropoxypropyl)ethanediamide include other thieno[3,4-c]pyrazole derivatives and related heterocyclic compounds.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features, which confer unique reactivity and potential applications
Properties
Molecular Formula |
C19H24N4O5S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide |
InChI |
InChI=1S/C19H24N4O5S/c1-13(2)28-10-6-9-20-18(24)19(25)21-17-15-11-29(26,27)12-16(15)22-23(17)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
HAAFXRWJJLJEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 |
Origin of Product |
United States |
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